N-((1-(thiophen-2-yl)cyclohexyl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((1-(Thiophen-2-yl)cyclohexyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole carboxamide derivative featuring a cyclohexylmethyl group substituted with a thiophene moiety. This compound’s unique structure combines lipophilic (cyclohexyl) and aromatic (thiophene, benzodioxole) components, which may influence its pharmacological, metabolic, and physicochemical properties.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclohexyl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-18(14-6-7-15-16(11-14)23-13-22-15)20-12-19(8-2-1-3-9-19)17-5-4-10-24-17/h4-7,10-11H,1-3,8-9,12-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOAYSOOIZKHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclohexyl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohexylmethylamine derivative, which is then reacted with a thiophene-containing compound under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-yl)cyclohexyl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
N-((1-(thiophen-2-yl)cyclohexyl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-yl)cyclohexyl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzodioxole carboxamide scaffold is versatile, with modifications to the N-alkyl/aryl group dictating biological activity and physicochemical properties. Key analogues include:
Key Observations :
- Lipophilicity and Metabolism : The heptan-4-yl chain in S807 enhances lipophilicity, contributing to rapid hepatic metabolism . In contrast, the cyclohexyl-thiophene group in the target compound may slow metabolism due to steric hindrance.
- Bioactivity : The trifluoromethyl group in IIc improves α-amylase inhibition (IC₅₀ = 12.3 μM) , while thiophene-containing analogues (e.g., Compound 43) may target receptors sensitive to aromatic heterocycles .
- Synthetic Accessibility : Amidation reactions (e.g., HSD-2 synthesis ) are common for benzodioxole carboxamides, suggesting the target compound could be synthesized similarly with tailored starting materials.
Physicochemical Properties
- Melting Points : HSD-2 (175–177°C) and IIc (150–152°C) highlight how substituents influence crystallinity. The target compound’s bulky cyclohexyl-thiophene group may lower melting points compared to smaller substituents.
- IR and NMR Profiles : Amide carbonyl peaks in IR (1645–1666 cm⁻¹) and aromatic proton shifts in NMR (δ 6.0–8.0 ppm) are consistent across analogues . The target compound’s thiophene protons (δ 7.0–7.5 ppm) would distinguish it in spectral analysis.
Metabolic and Toxicological Profiles
- Metabolism : S807 undergoes rapid oxidative metabolism in rat and human liver microsomes, primarily via CYP3A4 . The target compound’s cyclohexyl-thiophene group may reduce metabolic clearance, increasing plasma half-life.
- Structural modifications in the target compound warrant similar evaluations for food or pharmaceutical use.
Biological Activity
N-((1-(thiophen-2-yl)cyclohexyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic potential based on various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiophenyl cyclohexyl derivatives with benzo[d][1,3]dioxole moieties. The structural integrity of the compound is crucial for its biological activity, particularly the presence of the dioxole ring which is known for enhancing pharmacological properties.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives with similar frameworks have shown promising results against various cancer cell lines:
These findings suggest that modifications to the benzo[d][1,3]dioxole moiety can significantly affect the cytotoxicity and selectivity towards cancer cells.
The mechanism by which this compound exerts its anticancer effects is likely multifaceted. Studies indicate that compounds with similar structures may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Specific compounds have been shown to induce G2-M phase arrest in cancer cell lines, leading to reduced proliferation rates.
- Inhibition of Key Enzymes : Some derivatives act as inhibitors of enzymes involved in cancer cell metabolism and proliferation.
Additional Biological Activities
Beyond anticancer properties, compounds featuring the benzo[d][1,3]dioxole moiety have been reported to possess a range of biological activities:
- Anti-inflammatory : Certain derivatives exhibit significant anti-inflammatory effects, potentially beneficial in treating chronic inflammatory diseases.
- Antioxidant : The antioxidant capacity has been demonstrated through assays such as DPPH scavenging activity.
Study 1: Anticancer Evaluation
A study conducted on a series of benzodioxole derivatives demonstrated their potential as anticancer agents. The most active compounds were evaluated against Hep3B liver cancer cells, showing IC50 values significantly lower than standard chemotherapeutic agents like Doxorubicin.
Study 2: In Vivo Efficacy
In vivo studies on animal models have indicated that certain derivatives can reduce tumor size and improve survival rates when administered at specific dosages. These findings underscore the therapeutic potential of these compounds in clinical settings.
Q & A
Q. What are the optimal synthetic routes for preparing N-((1-(thiophen-2-yl)cyclohexyl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions. Key steps include:
- Cyclohexane ring functionalization : React 1-thiophen-2-ylcyclohexanol with a methylating agent (e.g., methyl iodide/K₂CO₃) to introduce the methyl bridge .
- Amide coupling : Use benzo[d][1,3]dioxole-5-carboxylic acid activated via thionyl chloride (SOCl₂) to form the corresponding acyl chloride, followed by reaction with the cyclohexylmethylamine intermediate under anhydrous conditions (e.g., DCM, TEA as base) .
- Purity optimization : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (>95%) .
Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Avoid moisture to prevent hydrolysis of intermediates.
Q. What analytical techniques are most reliable for characterizing this compound, and how should spectral contradictions be resolved?
Methodological Answer:
- Structural confirmation :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for cyclohexyl protons (δ 1.2–2.5 ppm) and thiophene/benzodioxole aromatic protons (δ 6.5–7.8 ppm) .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., cyclohexyl chair vs. boat conformation) by growing single crystals in DMSO/EtOH (70:30) and analyzing with a Bruker D8 QUEST diffractometer .
- Contradiction resolution : If NMR data conflicts with computational models (e.g., DFT-predicted shifts), validate via 2D NOESY to confirm spatial proximity of protons .
Q. How can solubility and stability be evaluated for in vitro assays?
Methodological Answer:
- Solubility screening : Test in DMSO (primary stock) and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~280 nm for benzodioxole). Centrifuge at 14,000 rpm to remove precipitates .
- Stability assessment :
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for carboxamides) .
- Hydrolytic stability : Incubate in PBS at 37°C for 48h; monitor degradation via LC-MS (look for m/z corresponding to hydrolyzed products) .
Advanced Research Questions
Q. What mechanistic insights exist for the cyclization of intermediates during synthesis?
Methodological Answer: Cyclization steps (e.g., forming the thiophene-cyclohexyl scaffold) often involve acid-catalyzed intramolecular nucleophilic attack. Key findings:
- Catalytic iodine in DMF : Iodine promotes electrophilic cyclization via generation of iodonium intermediates, as observed in related thiophene-carboxamide syntheses .
- Kinetic vs. thermodynamic control : Vary reaction time (1–3 min vs. 1h) to isolate intermediates (e.g., hydrazine-carbothioamide byproducts) and determine dominant pathways .
Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be addressed?
Methodological Answer:
- Assay standardization :
- Metabolite interference : Perform LC-MS/MS on post-assay lysates to detect compound degradation or metabolite formation (e.g., demethylated derivatives) .
Q. What computational strategies are effective for predicting binding modes with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina with homology-modeled targets (e.g., cyclooxygenase-2) to prioritize binding poses. Validate via MD simulations (GROMACS, 100 ns) to assess stability of ligand-protein interactions .
- Pharmacophore mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., benzodioxole-containing NSAIDs) to identify critical residues (e.g., Arg120 in COX-2) .
Q. How can spectral data (e.g., IR, NMR) be reconciled with conflicting literature reports on analogous compounds?
Methodological Answer:
- Database cross-referencing : Compare with entries in PubChem (CID-specific spectral data) or Cambridge Structural Database (CSD) for crystallographic benchmarks .
- Dynamic NMR experiments : For slow-conformational interconversions (e.g., cyclohexyl ring flipping), perform variable-temperature NMR (298–343 K) to coalesce split peaks and calculate activation energy (ΔG‡) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
